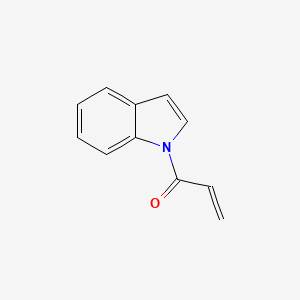

1-(1H-Indol-1-yl)prop-2-en-1-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-indol-1-ylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO/c1-2-11(13)12-8-7-9-5-3-4-6-10(9)12/h2-8H,1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBZWRPZXSLXBOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)N1C=CC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20536290 | |

| Record name | 1-(1H-Indol-1-yl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20536290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88150-26-9 | |

| Record name | 1-(1H-Indol-1-yl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20536290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Pathways of N Acryloyl Indoles

Nucleophilic Addition Reactions

The electron-withdrawing nature of the acryloyl group renders the β-carbon of the double bond susceptible to attack by nucleophiles. This reactivity is central to the functionalization of the N-acryloyl indole (B1671886) scaffold.

Michael Addition Reactions on the α,β-Unsaturated Carbonyl System

The Michael addition, or 1,4-conjugate addition, is a cornerstone of the reactivity of N-acryloyl indoles. dntb.gov.ua This reaction involves the addition of a nucleophile to the β-carbon of the α,β-unsaturated carbonyl system. A variety of carbon and heteroatom nucleophiles can be employed, leading to the formation of a wide array of functionalized indole derivatives.

In a typical procedure, the N-acryloyl indole is treated with a nucleophile in the presence of a base or catalyst to facilitate the reaction. thieme-connect.com For instance, the reaction of N-acryloyl indoles with active methylene (B1212753) compounds, such as dimethyl malonate, in the presence of a base like sodium hydride (NaH), leads to the corresponding Michael adduct. thieme-connect.comthieme-connect.com This adduct can then be isolated or used in situ for subsequent transformations, such as radical cyclizations. thieme-connect.comthieme-connect.com

The regioselectivity of Michael additions to N-acryloyl indoles is generally high, with the nucleophile preferentially attacking the β-carbon of the acryloyl moiety. This is a consequence of the electronic properties of the α,β-unsaturated carbonyl system, where the β-position is the most electrophilic site for conjugate addition. rsc.orgresearchgate.net The reaction medium and catalysts can play a significant role in controlling this regioselectivity. researchgate.net For example, the use of certain Lewis acids can promote exclusive 3-alkylation of the indole ring in reactions with α,β-unsaturated ketones. researchgate.net

Stereochemical control in Michael additions to chiral N-acryloyl indoles or with chiral nucleophiles can lead to the formation of enantiomerically enriched products. The development of asymmetric catalytic systems for these reactions is an active area of research, aiming to provide access to chiral indole derivatives with high stereocontrol. mdpi.com

N-acryloyl indoles react with a wide range of nucleophiles. nih.govnih.gov Besides carbon nucleophiles like malonates, other nucleophiles such as amines, alcohols, and thiols can participate in Michael addition reactions. nih.govru.nl

The thiol-Michael addition, a "click" reaction, is particularly noteworthy due to its high efficiency and selectivity. rsc.orgusm.edu This reaction involves the addition of a thiol to the activated alkene of the N-acryloyl indole. The reaction can be catalyzed by either a base or a nucleophile. nsf.gov In base catalysis, the base abstracts a proton from the thiol to generate a thiolate anion, which then acts as the nucleophile. nsf.gov In nucleophilic catalysis, the catalyst adds to the double bond, generating an enolate that subsequently deprotonates the thiol. nsf.gov The thiol-Michael addition is generally a rapid and high-yielding reaction, proceeding under mild conditions and tolerant of various functional groups. rsc.orgrsc.org

The kinetics and mechanism of the thiol-Michael addition can be influenced by the nature of the thiol, the specific N-acrylamide, and the solvent. rsc.orgresearchgate.net For instance, studies on N-acrylamides have shown that the rate-limiting step can be the decomplexation of the thioether product from the reactants. rsc.org The reactivity of thiols in these additions is also dependent on their substitution pattern, with electronic and steric factors playing a crucial role. nsf.gov

Cycloaddition Chemistry

The double bond of the acryloyl group in 1-(1H-Indol-1-yl)prop-2-en-1-one can participate in cycloaddition reactions, providing access to complex polycyclic structures containing the indole motif.

Photochemical [2+2] Cycloaddition Reactions and Mechanistic Insights

N-acryloyl indoles can undergo photochemical [2+2] cycloaddition reactions with alkenes upon UV irradiation. uwo.ca This reaction leads to the formation of a cyclobutane (B1203170) ring fused to the indole core. uwo.canih.gov The reaction is believed to proceed through the triplet excited state of the N-acylindole. uwo.ca

The mechanism of this photocycloaddition involves the initial photoexcitation of the N-acryloyl indole to a singlet excited state, which then undergoes intersystem crossing to the more stable triplet state. wikipedia.org This triplet species then interacts with the alkene to form a 1,4-biradical intermediate. uwo.ca This biradical can then either cyclize to form the cyclobutane product or revert to the starting materials. uwo.ca The efficiency of product formation is often moderate, as the cleavage of the biradical intermediate back to the ground state starting materials is a competing process. uwo.cascholaris.ca

The stereochemistry of the resulting cycloadducts can be complex and is indicative of the stepwise nature of the reaction involving the biradical intermediate. uwo.cayoutube.com Visible-light-mediated [2+2] cycloadditions have also been developed, offering a milder and more efficient alternative to UV irradiation. researchgate.netnih.gov These reactions often employ a photocatalyst to facilitate the cycloaddition process. researchgate.netnih.gov

Lewis Acid-Catalyzed Annulation Reactions, e.g., [5+2] Annulations

N-acryloyl indoles can serve as five-carbon components in Lewis acid-catalyzed annulation reactions. For example, the ZnBr₂-catalyzed diastereoselective [5+2] annulation of N-acryloyl indoles with cyclic sulfonyl enamides has been reported to produce tetracyclic amino-azepino[1,2-a]indoles. sioc.ac.cn

The proposed mechanism for this [5+2] annulation suggests the initial formation of a donor-acceptor cyclobutane intermediate via a [2+2] cycloaddition. sioc.ac.cn This intermediate then undergoes a Lewis acid-promoted ring-opening and subsequent annulation to furnish the final seven-membered ring product. sioc.ac.cn In some cases, a bicyclic N,O-acetal has been isolated as an intermediate, which can then be converted to the final azepino[1,2-a]indole product. sioc.ac.cn The choice of Lewis acid and reaction conditions can influence the reaction pathway and the observed products. sioc.ac.cnmdpi.comresearchgate.net

This type of annulation provides a powerful strategy for the rapid construction of complex, polycyclic indole alkaloids and related structures. sioc.ac.cnfigshare.com

Oxidative and Reductive Transformationsresearchgate.net

The N-acryloyl indole molecule possesses two primary sites susceptible to oxidation: the electron-rich indole ring and the carbon-carbon double bond of the propenone linker. The indole nucleus, due to its high electron density, is particularly prone to oxidation, which can occur at the nitrogen atom or, more commonly, at the C2 and C3 positions of the pyrrolic ring. nih.govresearchgate.net

Chemical oxidation of indoles is a fundamental transformation that can lead to a variety of valuable nitrogen-containing compounds, most notably 2-oxindoles. nih.gov However, controlling the selectivity of this process can be challenging, as competing reactions can lead to a mixture of products arising from oxidation at different sites, potential rearrangements, or over-oxidation. nih.govresearchgate.net The choice of oxidant and reaction conditions is therefore critical. Reagents such as meta-chloroperoxybenzoic acid (m-CPBA), N-bromosuccinimide, and various transition metal oxidants have been traditionally used. nih.gov More environmentally benign methods, such as halide catalysis using oxone as the terminal oxidant, have been developed for the selective oxidation of indoles to 2-oxindoles. nih.govresearchgate.net

A significant oxidative pathway for the indole moiety is the oxidative cleavage of the C2=C3 double bond, a reaction known as the Witkop oxidation. nih.govresearchgate.net This transformation converts the indole ring into a 2-ketoacetanilide derivative and is a key step in the synthesis of quinolones and other bioactive molecules. researchgate.net This cleavage can be effectively achieved using hydrogen peroxide (H₂O₂) or urea (B33335) hydrogen peroxide (UHP) in polar, fluorinated solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), which activates the oxidant. researchgate.netresearchgate.net The proposed mechanism involves an initial electrophilic attack by the activated H₂O₂ on the indole, followed by intramolecular cyclization to a dioxetane intermediate, which then fragments to the final product. researchgate.net

The synthesis of N-acryloyl indole itself may incorporate an oxidation step. For example, a common synthetic route involves the reaction of an indoline (B122111) with acryloyl chloride, followed by oxidation of the resulting N-acryloylindoline to the target N-acryloyl indole using an oxidant like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ). chemrxiv.org

The α,β-unsaturated ketone of the propenone linker in this compound is a versatile functional group that can undergo selective reduction at either the carbon-carbon double bond (1,4-conjugate reduction) or the carbonyl group (1,2-reduction).

1,4-Conjugate Reduction: This pathway involves the saturation of the C=C double bond to yield the corresponding saturated ketone, 1-(1H-indol-1-yl)propan-1-one. This is a common transformation for α,β-unsaturated carbonyl compounds. organic-chemistry.org Catalytic hydrogenation using H₂/Pd-C is a standard method, though conditions must be controlled to avoid reduction of the carbonyl group or other sensitive functionalities. youtube.com Electrochemical methods offer a high degree of chemoselectivity and can be performed under mild conditions. For example, the 1,4-reduction of α,β-unsaturated ketones can be achieved using an electrochemical setup with methanol (B129727) and ammonium (B1175870) chloride as inexpensive hydrogen sources. rsc.org Other systems, such as those employing nickel(II) chloride and lithium metal, are also effective for the conjugate reduction of various α,β-unsaturated carbonyl compounds. organic-chemistry.org

1,2-Reduction: This pathway leads to the formation of an allylic alcohol, 1-(1H-indol-1-yl)prop-2-en-1-ol, by selectively reducing the carbonyl group while leaving the C=C double bond intact. The Luche reduction, which employs sodium borohydride (B1222165) in the presence of a lanthanide salt like cerium(III) chloride (CeCl₃), is a classic and highly effective method for achieving this chemoselectivity. organic-chemistry.org Additionally, transition metal catalysts, particularly those based on iridium and rhodium, have been developed for the highly efficient transfer hydrogenation of the carbonyl group in unsaturated ketones, using hydrogen donors like isopropanol. organic-chemistry.org

Complete reduction of both the alkene and the carbonyl functionalities to yield the saturated alcohol, 1-(1H-indol-1-yl)propan-1-ol, can also be accomplished using stronger reducing agents or harsher conditions, such as with a Raney Ni-Al alloy in an aqueous medium. lew.ro The choice of reducing agent and reaction conditions allows for the selective synthesis of either the saturated ketone, the allylic alcohol, or the fully saturated alcohol, providing synthetic flexibility.

Table 2: Summary of Reductive Transformations for the Propenone Functionality

| Reduction Type | Reagent(s)/Catalyst System | Product Type | Source(s) |

|---|---|---|---|

| 1,4-Conjugate Reduction | H₂/Pd-C | Saturated Ketone | youtube.com |

| 1,4-Conjugate Reduction | Electrochemical, NH₄Cl, MeOH | Saturated Ketone | rsc.org |

| 1,4-Conjugate Reduction | NiCl₂, Li, Polymer-supported arene | Saturated Ketone | organic-chemistry.org |

| 1,2-Reduction (Luche) | NaBH₄, CeCl₃ | Allylic Alcohol | organic-chemistry.org |

| 1,2-Reduction (Transfer Hydrogenation) | [Cp*Ir(2,2′-bpyO)(H₂O)] | Allylic Alcohol | organic-chemistry.org |

| Complete Reduction | Raney Ni-Al alloy, H₂O | Saturated Alcohol | lew.ro |

Electrophilic Substitution Reactions on the Indole Ringresearchgate.net

The indole ring is an electron-rich aromatic system that readily undergoes electrophilic substitution. researchgate.netyoutube.com The delocalization of the lone pair of electrons from the nitrogen atom across the bicyclic structure significantly increases the nucleophilicity of the ring, particularly at the C3 position of the pyrrolic portion. youtube.comyoutube.com For a typical indole, the C3 position is estimated to be approximately 10¹³ times more reactive towards electrophiles than a position on a benzene (B151609) ring. youtube.com

In the case of this compound, the N-acryloyl group is electron-withdrawing due to the resonance effect of the amide carbonyl. This delocalizes the nitrogen lone pair towards the carbonyl oxygen, thereby reducing its availability for donation into the indole ring. This N-acylation deactivates the indole ring towards electrophilic attack compared to an unsubstituted indole. However, despite this deactivation, the inherent high reactivity of the indole nucleus means that electrophilic substitution remains a feasible and important reaction class.

The C3 position typically remains the most favorable site for electrophilic attack. The mechanism involves the addition of an electrophile (E⁺) to the C3 carbon, generating a resonance-stabilized carbocation intermediate (often called a Wheland intermediate). youtube.comic.ac.uk Subsequent loss of a proton from the C3 position restores the aromaticity of the indole ring, yielding the 3-substituted product. youtube.com

Common electrophilic substitution reactions applicable to the indole ring include halogenation, nitration, sulfonation, and Friedel-Crafts reactions. For N-protected indoles, the regioselectivity can sometimes be altered. For example, Friedel-Crafts acylation of 1-(phenylsulfonyl)indole (B187392) can be directed to the C5 position of the benzene ring portion. researchgate.net In cases where the reaction is conducted under strongly acidic conditions sufficient to fully protonate the C3 position, subsequent electrophilic attack may be redirected to the C5 position. youtube.com The use of indol-3-ylmethanols as electrophiles to react with other indole molecules, forming diindolylmethanes, is another example of this reaction type, demonstrating the nucleophilic character of the C3 position. nih.gov

Polymerization Studies of N-Acryloyl Indole Derivatives

The acryloyl group in this compound is a vinyl functionality that can participate in radical polymerization, allowing the molecule to serve as a monomer. This opens the possibility of creating homopolymers of N-acryloyl indole or, more commonly, copolymers with other vinyl monomers to produce materials with tailored properties. The investigation of the copolymerization mechanism is crucial for controlling the final polymer's structure and characteristics.

The free-radical copolymerization mechanism follows the classical steps of initiation, propagation, and termination.

Initiation: A radical initiator, such as 2,2'-azobis(2-methylpropionitrile) (B43924) (AIBN), thermally decomposes to generate primary radicals. These radicals add across the double bond of a monomer molecule (either N-acryloyl indole or a comonomer) to initiate a growing polymer chain.

Propagation: The newly formed radical chain end repeatedly adds more monomer units. In a copolymerization system, the propagating radical has a choice of adding to either of the two different monomers present in the reaction mixture. The relative rates of these competing addition reactions are described by the monomer reactivity ratios (r₁ and r₂). These ratios determine the distribution of monomer units along the polymer chain, which can be random, alternating, or in blocks. mdpi.com

Termination: The growth of polymer chains is halted when two radical chains encounter each other and react, either through combination (forming a single longer chain) or disproportionation (involving hydrogen atom transfer to create two terminated chains).

Studies on structurally similar N-substituted acrylamide (B121943) monomers, such as N-acryloyl glycinamide (B1583983) (NAGA) and N-isopropylacrylamide (NIPAm), provide insight into the expected behavior of N-acryloyl indole. For instance, NAGA has been successfully polymerized using controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, which allows for precise control over molecular weight and low dispersity. nih.govresearchgate.net Similarly, the kinetics of the free-radical copolymerization of NIPAm with other monomers have been studied in detail, revealing their reactivity ratios and providing a model for how N-acryloyl indole might behave in a copolymerization system. mdpi.com The unique properties of the indole side group could impart specific optical, electronic, or thermal characteristics to the resulting copolymer. For example, studies on the polymerization of N-acryloyl thiomorpholine (B91149) have shown that the nature of the N-acyl group can have a decisive influence on the self-assembly behavior of the resulting polymers. rsc.org

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

The ¹H NMR spectrum of 1-(1H-Indol-1-yl)prop-2-en-1-one provides detailed information about the electronic environment of each proton. In a chloroform-d (B32938) (CDCl₃) solvent, the spectrum displays characteristic signals for both the indole (B1671886) ring and the acryloyl group protons. google.com

The protons of the indole ring typically appear in the aromatic region of the spectrum, from approximately 7.2 to 8.5 ppm. A key signal is a multiplet observed around 8.5 ppm, which is attributed to the proton at the C4 position of the indole ring. google.com The other aromatic protons present as a multiplet between 7.2 and 7.6 ppm. google.com

The three protons of the vinyl group exhibit a complex splitting pattern known as an ABX system. google.com This system consists of:

A doublet of doublets for the proton on the α-carbon (adjacent to the carbonyl), appearing around 5.95 ppm.

Two distinct signals for the terminal (β-carbon) protons, which are further split by each other (geminal coupling) and by the α-proton (vicinal coupling), appearing in the 6.5-7.1 ppm range. google.com

A signal for the proton at the C3 position of the indole ring is also noted within the 6.5-7.1 ppm range, characterized by a doublet with a coupling constant (J) of 3 Hz. google.com

Table 1: ¹H NMR Spectral Data for this compound in CDCl₃

While specific ¹³C NMR data for this compound is not detailed in the provided search results, the expected chemical shifts can be inferred from its structure. The spectrum would show 11 distinct signals corresponding to the 11 carbon atoms. The carbonyl carbon of the acryloyl group would be the most deshielded, appearing significantly downfield (typically ~165-170 ppm). The vinylic carbons would resonate in the range of 128-135 ppm. The eight carbons of the indole ring would have characteristic shifts in the aromatic region (~110-140 ppm), with quaternary carbons appearing at the lower field end of this range compared to the protonated carbons.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is instrumental in identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of N-acryloylindole shows a very strong absorption band around 1690 cm⁻¹ in chloroform, which is characteristic of the C=O (carbonyl) stretching vibration of the amide group. google.com Other expected significant absorptions would include C=C stretching from both the vinyl group and the aromatic indole ring (typically 1600-1450 cm⁻¹), and C-H stretching from the aromatic and vinyl groups (above 3000 cm⁻¹). researchgate.net

Table 2: Key IR Absorption Bands for this compound

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and structural fragments of a compound. For this compound (molecular formula C₁₁H₉NO), the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight, approximately 171.19. The fragmentation pattern would likely involve the cleavage of the N-CO bond, leading to characteristic fragments. Key expected fragments would include the indole cation (m/z 117) and the acryloyl cation (m/z 55), or fragments resulting from their respective losses. This technique is crucial for confirming the molecular mass and gaining insight into the molecule's stability and bonding.

X-ray Diffraction Analysis for Solid-State Molecular and Supramolecular Structures

X-ray diffraction analysis of a single crystal provides the most definitive three-dimensional structure of a molecule in the solid state. This analysis reveals precise bond lengths, bond angles, and torsion angles, as well as how molecules pack together in the crystal lattice. While N-acryloylindole is a crystalline solid with a reported melting point of 46–48 °C, specific single-crystal X-ray diffraction data for this compound are not available in the searched literature. google.com Such an analysis would be expected to show a largely planar indole ring system and provide details on the conformation of the acryloyl group relative to the ring, including any intermolecular interactions like π-π stacking.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy measures the electronic transitions within a molecule. The structure of this compound contains a conjugated system where the π-electrons of the indole ring are in conjugation with the π-system of the α,β-unsaturated carbonyl group. This extensive conjugation is expected to give rise to strong π → π* transitions, resulting in significant absorption in the UV region. researchgate.net The delocalization of electrons across the N-acryloylindole scaffold activates the acrylamide (B121943) group and influences its electronic properties. researchgate.netchemrxiv.org While specific λmax values are not reported in the provided search results, the conjugation would shift the absorption to longer wavelengths compared to non-conjugated indole or acrylamide systems.

Table of Compounds

Based on a comprehensive search for scientific literature, it is not possible to generate an article with detailed research findings and data tables focusing solely on the chemical compound “this compound” as per the requested outline.

The search did not yield specific computational studies for this exact molecule that would provide the necessary data for the following required sections:

Computational Chemistry and Theoretical Analysis

Electronic Structure and Reactivity Descriptors

Natural Bond Orbital (NBO) Analysis:No studies detailing the Natural Bond Orbital (NBO) analysis to describe charge delocalization, hyperconjugative interactions, and stability for 1-(1H-Indol-1-yl)prop-2-en-1-one were located.icm.edu.plbibliotekanauki.pl

To generate the requested article with the required level of scientific accuracy and detail, including data tables, would necessitate fabricating data, which is not permissible. The available information is either general in nature, describing the computational methods themselves, or provides specific data for different, albeit related, molecules. Adhering to the strict constraint of focusing solely on "this compound" is therefore not feasible with the currently available scientific literature.

Spectroscopic Property Predictions

Theoretical predictions of spectroscopic properties are a cornerstone of computational chemistry, enabling the interpretation of experimental spectra and the assignment of spectral features to specific molecular motions and electronic transitions.

Theoretical Vibrational Frequency Assignments and Comparisons with Experimental IR

The vibrational spectrum of this compound can be theoretically modeled using DFT calculations. By optimizing the molecular geometry and calculating the harmonic vibrational frequencies, a theoretical Infrared (IR) spectrum can be generated. These calculations would typically employ a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)).

The calculated frequencies would then be compared with experimental FT-IR data. It is common practice to apply a scaling factor to the theoretical frequencies to account for anharmonicity and the approximations inherent in the computational method, which often leads to good agreement between theoretical and experimental spectra. nih.govmdpi.com The analysis would involve assigning the calculated vibrational modes to specific bond stretches, bends, and torsions within the molecule, such as the C=O stretch of the propenone moiety, the C=C stretch of the vinyl group, and various vibrations associated with the indole (B1671886) ring.

Table 1: Hypothetical Comparison of Experimental and Theoretical Vibrational Frequencies for this compound

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Assignment |

| Carbonyl (C=O) Stretch | Data not available | Data not available | Propenone group |

| Alkene (C=C) Stretch | Data not available | Data not available | Vinyl group |

| Indole N-H Stretch | Data not available | Data not available | Indole ring |

| Aromatic C-H Stretch | Data not available | Data not available | Indole ring |

| C-N Stretch | Data not available | Data not available | Indole-propenone linkage |

Note: This table is illustrative and requires specific experimental and computational data for this compound.

Computation of NMR Chemical Shifts (e.g., GIAO Method)

The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR chemical shifts. nih.govdntb.gov.ua This method, implemented within a DFT framework, can predict the ¹H and ¹³C NMR chemical shifts for this compound.

The process involves optimizing the molecular geometry and then performing the GIAO calculation. The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard, typically Tetramethylsilane (TMS). These theoretical chemical shifts can be invaluable for assigning peaks in experimental NMR spectra, especially for complex molecules. mdpi.comnih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound using the GIAO Method

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Indole Protons | Data not available | --- |

| Vinyl Protons | Data not available | --- |

| Indole Carbons | --- | Data not available |

| Propenone Carbons | --- | Data not available |

Note: This table is a template for presenting results from a GIAO calculation and requires specific computational data.

Time-Dependent DFT (TD-DFT) for Electronic Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for studying the excited states of molecules and predicting their electronic absorption spectra (UV-Vis). unlp.edu.arnih.gov For this compound, TD-DFT calculations would be performed on the optimized ground-state geometry to determine the vertical excitation energies and oscillator strengths of the lowest-lying electronic transitions.

These calculations would help in understanding the nature of the electronic transitions, such as π→π* or n→π* transitions, and their contributions to the observed absorption bands. mdpi.com The solvent effects on the electronic spectra can also be modeled using methods like the Polarizable Continuum Model (PCM).

Table 3: Predicted Electronic Transitions for this compound from TD-DFT Calculations

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | Data not available | Data not available | Data not available | HOMO → LUMO |

| S₀ → S₂ | Data not available | Data not available | Data not available | HOMO-1 → LUMO |

| S₀ → S₃ | Data not available | Data not available | Data not available | HOMO → LUMO+1 |

Note: This table illustrates the expected output of a TD-DFT calculation and is pending specific computational results.

Intermolecular Interactions and Crystal Packing Theory

Understanding the non-covalent interactions that govern how molecules pack in the solid state is crucial for predicting crystal structures and understanding physical properties.

Hirshfeld Surface Analysis and Quantitative Interaction Studies

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice. nih.govresearchgate.net This analysis maps the electron distribution of a molecule within a crystal, allowing for the identification and quantification of different types of intermolecular contacts, such as hydrogen bonds and π-π stacking interactions.

Table 4: Hypothetical Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of this compound

| Interaction Type | Percentage Contribution (%) |

| H···H | Data not available |

| C···H/H···C | Data not available |

| O···H/H···O | Data not available |

| N···H/H···N | Data not available |

| π···π stacking | Data not available |

Note: This table is a representative example and is contingent on the availability of crystallographic data.

Advanced Applications in Chemical Biology and Mechanistic Probe Development

Development and Utility as Chemical Probes

The acrylamide (B121943) moiety of N-acryloylindole serves as a Michael acceptor, rendering it reactive towards nucleophilic residues in proteins. This reactivity has been harnessed to develop sophisticated chemical probes for investigating the role of specific amino acids in cellular processes.

N-Acryloylindole Derivatives as Cysteine-Reactive Probes

N-Acryloylindole derivatives have emerged as a superior class of cysteine-reactive probes. The reactivity of the acrylamide "warhead" is significantly enhanced by the delocalization of π-electrons across the indole (B1671886) scaffold. repec.orgresearchgate.net This delocalization increases the electrophilicity of the β-carbon of the acrylamide, leading to a faster and more efficient reaction with the thiol group of cysteine residues compared to conventional probes like iodoacetamide-alkyne (IAA). repec.orgchemrxiv.org

Reaction Scheme: Cysteine Labeling by N-Acryloylindole

| Reactant 1 | Reactant 2 | Product |

| N-Acryloylindole | Protein-Cysteine-SH | Protein-Cysteine-S-CH₂-CH₂-CO-Indole |

Application in Proteome-Wide Cysteine Profiling

N-acryloylindole-alkyne (NAIA) probes, for instance, have been successfully employed in mass spectrometry-based ABPP experiments to capture a broader and more diverse range of ligandable cysteines compared to traditional probes. repec.orgchemrxiv.orgchemrxiv.org This has led to the identification of novel cysteine residues that are potential targets for therapeutic intervention. repec.orgnih.gov Competitive ABPP experiments using NAIA have also proven effective in discovering lead compounds that target these newly identified cysteines. repec.orgresearchgate.net

Mechanistic Studies of Thiol Oxidation Imaging

The high reactivity and cell permeability of N-acryloylindole probes also enable their use in imaging the oxidative modifications of thiols in living cells. researchgate.netchemrxiv.org Cysteine thiols are susceptible to oxidation, a post-translational modification that plays a crucial role in cellular signaling and redox homeostasis.

By using fluorescently tagged N-acryloylindole derivatives, researchers can visualize the distribution and dynamics of reactive thiols within cells using techniques like confocal fluorescence microscopy. repec.orgchemrxiv.org The rapid reaction kinetics of these probes allow for the capture and imaging of transient changes in the cellular thiol redox state, providing valuable insights into the mechanisms of oxidative stress and its downstream effects. chemrxiv.org In contrast, conventional probes like IAA often fail to effectively capture these dynamic changes due to their slower reaction rates. chemrxiv.org

Role as Synthetic Intermediates in Scaffold Derivatization

Beyond its applications in chemical biology, the N-acryloylindole scaffold is a versatile building block in organic synthesis, providing access to a wide array of complex heterocyclic systems.

Precursors for Indole-Fused Heterocyclic Systems

The dienophilic nature of the acryloyl group and the inherent reactivity of the indole ring make N-acryloylindole an excellent precursor for the synthesis of various indole-fused heterocyclic systems through cycloaddition and annulation reactions. These fused systems are prevalent in many biologically active natural products and pharmaceutical agents. For example, the indole nucleus can be elaborated through reactions involving the nitrogen atom and the C2-C3 bond to construct polycyclic structures. The 2-cyanoindole unit, a related indole derivative, is a known effective precursor for various indole-fused polycycles. nih.gov Similarly, N-substituted indoles can undergo intramolecular cyclization reactions to form fused ring systems.

Intermediates for Complex Molecule Synthesis (e.g., Alkaloid Scaffolds)

The indole moiety is a core component of numerous alkaloids, a class of naturally occurring compounds with a broad spectrum of biological activities. N-alkenyl indoles, including N-acryloylindole, serve as valuable intermediates in the synthesis of these complex molecules. nih.gov The vinyl group can participate in various chemical transformations, such as cationic and radical cyclization reactions, to construct the intricate polycyclic frameworks characteristic of many indole alkaloids. nih.gov This approach provides a convergent and efficient route to tetracyclic and other complex indole derivatives, which form the core of certain vinca (B1221190) alkaloids and other related natural products. nih.govnih.gov

Mechanistic Studies of Molecular Target Interactions

Derivatives of the 1-(1H-Indol-1-yl)prop-2-en-1-one scaffold have been identified as potent modulators of critical biological pathways. Their utility as mechanistic probes stems from their ability to selectively bind to and influence the function of specific proteins. The investigation into their mode of action at the molecular level provides invaluable insights for drug design and chemical biology.

Investigation of Tubulin Binding and Polymerization Inhibition Mechanisms

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, motility, and intracellular transport. nih.gov Their critical role in mitosis makes them a prime target for anticancer drug development. nih.gov Molecules that interfere with microtubule dynamics can arrest the cell cycle and trigger apoptosis in rapidly dividing cancer cells. nih.gov The indole scaffold is a core component of many compounds that inhibit tubulin polymerization. nih.govmdpi.com

Compounds structurally related to this compound, often categorized as indole-based chalcones, have been shown to be potent inhibitors of tubulin polymerization. nih.govnih.gov The primary mechanism of action for many of these inhibitors is their interaction with the colchicine (B1669291) binding site on β-tubulin. nih.govnih.govnih.gov This binding event disrupts the assembly of tubulin dimers into microtubules, leading to microtubule depolymerization and a halt in the cell cycle at the G2/M phase. nih.gov

Molecular docking studies have elucidated the specific interactions that stabilize the binding of these indole derivatives within the colchicine pocket. These interactions typically include:

Hydrogen Bonding: Key amino acid residues, such as Cys241, can form hydrogen bonds with the ligand. nih.gov

Hydrophobic Interactions: The indole ring and other aromatic portions of the molecule often engage in hydrophobic interactions with residues like Leu248, Leu255, Asn258, and Met259. nih.gov

By occupying this site, the indole-based inhibitors prevent the conformational changes in tubulin necessary for microtubule formation. mdpi.com This ultimately leads to mitotic arrest and cell death, highlighting the potential of these compounds in cancer chemotherapy. nih.gov

Table 1: Tubulin Polymerization Inhibition by Indole Derivatives

| Compound Class | Specific Derivative Example | Tubulin Polymerization IC₅₀ (µM) | Reference |

|---|---|---|---|

| Arylthioindole (ATI) | ATI 3 | 3.3 | nih.gov |

| Sulfur-spaced TMP derivative | Compound 1k | 0.58 ± 0.06 | nih.gov |

| Indole-based chalcone (B49325) | Compound 33b | 17.8 ± 0.2 | nih.gov |

| Oxime-based Indole/1,2,4-Triazole Hybrid | Compound 7i | 3.03 ± 0.11 | researchgate.net |

Enzymatic Inhibition Mechanisms, e.g., Monoamine Oxidase B (MAO-B) Interaction

Monoamine Oxidase B (MAO-B) is a key enzyme in the central nervous system responsible for the degradation of neurotransmitters like dopamine (B1211576). wikipedia.orgfpnotebook.com Inhibition of MAO-B can increase dopamine levels, a strategy employed in the management of Parkinson's disease. wikipedia.org The chalcone framework (1,3-diphenyl-2-propene-1-one) is a recognized scaffold for MAO-B inhibitors. nih.govnih.gov

Indolyl chalcones, which incorporate the 1H-indol-1-yl group as one of the aromatic rings, have emerged as a potent, selective, and reversible class of MAO-B inhibitors. nih.gov Research on a series of 11 indole-based chalcones demonstrated that these compounds are highly selective for MAO-B over its isoform, MAO-A. nih.govnih.gov

The mechanism of inhibition is competitive, meaning the inhibitor vies with the natural substrate for binding to the enzyme's active site. nih.gov Molecular modeling studies have provided a deeper understanding of this interaction. The inhibitor molecule positions itself within the hydrophobic active site cavity of the MAO-B enzyme. The binding is stabilized by π-π stacking interactions between the aromatic rings of the inhibitor and the flavin adenine (B156593) dinucleotide (FAD) cofactor of the enzyme. researchgate.net This orientation blocks the substrate from accessing the catalytic site, thereby inhibiting enzyme activity. The selectivity for MAO-B over MAO-A is attributed to differences in the size and shape of their respective active site cavities.

One of the most promising derivatives, (2E)-3-(4-bromophenyl)-1-(1H-indol-3-yl)prop-2-en-1-one (designated as IC9), was found to be a particularly potent inhibitor of human MAO-B, with activity significantly greater than the standard drug, selegiline. nih.govresearchgate.net

Table 2: MAO-B Inhibition by Indolyl Chalcone Derivatives

| Compound | MAO-B Inhibition (Kᵢ, µM) | Selectivity Index (for MAO-B over MAO-A) | Reference |

|---|---|---|---|

| (2E)-3-(4-bromophenyl)-1-(1H-indol-3-yl)prop-2-en-1-one (IC9) | 0.01 ± 0.005 | 120 | nih.govresearchgate.net |

| Selegiline (Standard) | 0.20 ± 0.020 | 30.55 | nih.govresearchgate.net |

Q & A

Basic Research Questions

Q. How can the structural identity of 1-(1H-Indol-1-yl)prop-2-en-1-one be confirmed using spectroscopic methods?

- Methodological Answer : Combine FT-IR, , and mass spectrometry for cross-validation.

- FT-IR : Identify functional groups (e.g., C=O stretch at ~1708 cm, C–H aromatic stretches) .

- : Analyze aromatic proton signals (δ 7.2–7.6 ppm for indole and enone protons) and integration ratios to confirm substituent positions .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 283.9 [M+2]) and fragmentation patterns .

Q. What synthetic strategies are effective for preparing derivatives of this compound?

- Methodological Answer : Utilize multi-step organic reactions such as:

- Coupling Reactions : Knoevenagel condensation for α,β-unsaturated ketone formation .

- Protection/Deprotection : Use acetyl or sulfonyl groups to stabilize intermediates during indole functionalization .

- Optimization : Adjust reaction conditions (e.g., KCO/CHCN for regioselectivity) and employ green chemistry principles to improve yields .

Q. How should researchers troubleshoot low yields in the synthesis of indole-prop-2-en-1-one derivatives?

- Methodological Answer :

- Reagent Purity : Ensure anhydrous conditions for moisture-sensitive steps (e.g., LiOH-mediated hydrolysis) .

- Catalyst Screening : Test palladium or copper catalysts for cross-coupling reactions .

- Purification : Use column chromatography or recrystallization to isolate pure products, as impurities may skew analytical results .

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved for this compound?

- Methodological Answer :

- Software Tools : Refine structures using SHELXL for high-resolution data, focusing on anisotropic displacement parameters and hydrogen bonding networks .

- Validation : Cross-check with PLATON or Mercury for symmetry errors and twinning .

- Data Collection : Optimize crystal mounting and cooling to minimize thermal motion artifacts .

Q. What computational approaches predict the reactivity and physical properties of this compound?

- Methodological Answer :

- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

- Molecular Dynamics : Simulate solvation effects and intermolecular interactions for solubility/stability assessments .

- QSPR Models : Corrogate substituent effects with biological activity using cheminformatics tools .

Q. How can biological activity (e.g., anticholinesterase) be systematically evaluated for indole-prop-2-en-1-one derivatives?

- Methodological Answer :

- In Vitro Assays : Use Ellman’s method to measure acetylcholinesterase inhibition (IC) with donepezil as a positive control .

- SAR Studies : Modify substituents (e.g., halogenation at indole C-5 or enone β-position) and compare activity trends .

- Docking Simulations : Perform AutoDock/Vina studies to identify binding interactions with enzyme active sites .

Q. How should contradictory spectral data (e.g., NMR vs. mass spec) be addressed during characterization?

- Methodological Answer :

- Isotopic Analysis : Verify molecular formulas via high-resolution mass spectrometry (HRMS) to resolve ambiguities .

- 2D NMR : Use HSQC and HMBC to assign proton-carbon correlations and detect impurities .

- Repeat Experiments : Re-synthesize the compound to rule out batch-specific anomalies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.